2-t-Butyl-5-methyl[1,3]dioxolan-4-one
Description
Historical Context and Evolution as a Chiral Auxiliary in Asymmetric Synthesis
The story of 2-t-Butyl-5-methyl enamine.netmdpi.comdioxolan-4-one as a prominent chiral auxiliary is deeply rooted in the pioneering work of Dieter Seebach and his research group nearly four decades ago. mdpi.comnih.gov Their investigations into chiral 1,3-dioxolan-4-ones, derived from readily available α-hydroxy acids, laid the foundational principles for their use in stereocontrolled bond formation. mdpi.comnih.gov The concept of using small, recoverable chiral molecules to direct the stereochemical outcome of a reaction was a significant leap forward in asymmetric synthesis.
This specific dioxolanone is synthesized from either (S)- or (R)-lactic acid and pivalaldehyde, an acid-catalyzed condensation that establishes the key stereocenters of the auxiliary. enamine.netresearchgate.net This straightforward preparation from inexpensive, enantiomerically pure starting materials was a key factor in its widespread adoption. Seebach's group also developed the broader concept of "Self-Regeneration of Stereocenters" (SRS), a methodology where a temporary stereocenter allows for the modification of an existing one without racemization, a principle elegantly demonstrated by the reactivity of dioxolanones. ethz.chsemanticscholar.org
Over the years, the application of 2-t-Butyl-5-methyl enamine.netmdpi.comdioxolan-4-one has evolved from simple alkylations to a broad spectrum of carbon-carbon bond-forming reactions, solidifying its role as a reliable and predictable chiral director in the synthesis of complex organic molecules.
Significance in Enabling Stereoselective Transformations
The primary significance of 2-t-Butyl-5-methyl enamine.netmdpi.comdioxolan-4-one lies in its ability to facilitate highly diastereoselective transformations. This is achieved through the formation of a chiral enolate, which then reacts with various electrophiles. enamine.netmdpi.com The deprotonation at the C-5 position, adjacent to the carbonyl group, creates a planar enolate. mdpi.comnih.gov The stereochemical information at C-5 is temporarily lost, but the chirality is preserved by the stereocenter at C-2, which bears a sterically demanding tert-butyl group. mdpi.comnih.gov This bulky group effectively shields one face of the enolate, forcing incoming electrophiles to attack from the less hindered opposite face with high selectivity. mdpi.com
This predictable stereodirection has been exploited in a wide array of reactions, making the dioxolanone a valuable tool for preparing enantiopure α-hydroxy-α-methyl carboxylic acids and their derivatives. enamine.netresearchgate.net Its utility is demonstrated in its application to the total synthesis of various natural products and biologically active compounds, including Fronatalin, Feudomycinone C, and Eremantholid A. enamine.net
Below is a summary of key stereoselective transformations enabled by 2-t-Butyl-5-methyl enamine.netmdpi.comdioxolan-4-one:
| Transformation Type | Electrophile | Outcome | Diastereoselectivity (d.r.) |
| Alkylation | Alkyl, Allyl, Benzyl (B1604629) Halides | Formation of a quaternary carbon center | Very High |
| Hydroxyalkylation (Aldol Reaction) | Aldehydes, Ketones | Creation of two new stereocenters | High |
| Michael Addition | Nitroalkenes, Enones | Conjugate addition with stereocontrol | High |
| Radical Reactions | Radical Precursors | Formation of C-C bonds | Good to High |
| Diels-Alder Cycloadditions | Dienes | Construction of cyclic systems | High |
This table presents a generalized summary of reactions. Specific diastereomeric ratios are highly dependent on the exact substrates, reagents, and reaction conditions.
Structural Features and Stereochemical Considerations
The efficacy of 2-t-Butyl-5-methyl enamine.netmdpi.comdioxolan-4-one as a chiral auxiliary is a direct consequence of its distinct structural and stereochemical features. It is a cyclic acetal (B89532) with two stereogenic centers, at the C-2 and C-5 positions of the dioxolanone ring. enamine.net The compound is typically used as a single diastereomer, either the (2S, 5S)-isomer derived from (S)-lactic acid or the (2R, 5R)-isomer derived from (R)-lactic acid. enamine.netresearchgate.netnih.gov
The key structural elements influencing its stereodirecting ability are:
The C-2 Stereocenter: This center, bearing a large tert-butyl group, acts as the primary chiral control element. After the formation of the enolate at C-5, the C-2 center dictates the facial selectivity of the subsequent reaction. mdpi.com
The C-5 Stereocenter: This center, derived from lactic acid, is prochiral in the enolate form. The incoming electrophile re-establishes this stereocenter with a defined configuration relative to the C-2 center. mdpi.com
The Dioxolanone Ring: The rigid five-membered ring structure holds the substituents in a well-defined spatial arrangement, which is crucial for effective stereochemical communication.
The common isomers and their precursors are outlined below:
| Isomer | Precursor | Chemical Name | CAS Number |
| (S,S) | (S)-Lactic Acid | (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one | 81037-06-1 |
| (R,R) | (R)-Lactic Acid | (2R,5R)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one | 104194-02-7 |
The cis-relationship between the tert-butyl group at C-2 and the methyl group at C-5 is the thermodynamically more stable arrangement and is the desired diastereomer for use in synthesis. researchgate.net The removal of the auxiliary after the desired transformation is typically achieved through acidic or basic hydrolysis, yielding the desired enantiomerically enriched product and recovering the chiral precursor, lactic acid.
Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-tert-butyl-5-methyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3 |
InChI Key |
LEWYZEQNYWGOBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 T Butyl 5 Methyl 1 2 Dioxolan 4 One and Analogues
Conventional and Advanced Synthetic Routes
The synthesis of 2-t-butyl-5-methyl nih.govbrainly.indioxolan-4-one and related structures is predominantly achieved through conventional methods such as acid-catalyzed condensation, which remains a robust and widely used approach. These routes are valued for their efficiency and the ability to produce diastereomerically enriched products from readily available chiral precursors.
Condensation Reactions of α-Hydroxy Acids with Pivalaldehyde
The most direct and common method for synthesizing 2-t-butyl-5-methyl nih.govbrainly.indioxolan-4-ones is the acid-catalyzed reaction between an α-hydroxy acid and pivalaldehyde. This reaction forms the cyclic acetal (B89532) structure of the dioxolanone. The stereochemistry of the starting α-hydroxy acid dictates the stereochemistry of the final product, allowing for the preparation of specific enantiomers.
The (2S,5S)-isomer of 2-t-butyl-5-methyl-1,3-dioxolan-4-one is prepared from (S)-lactic acid. The synthesis involves the condensation of (S)-lactic acid with pivalaldehyde, typically under acid catalysis with azeotropic removal of water. researchgate.net This reaction yields a mixture of cis and trans diastereomers, with the cis-(S,S) isomer being the major product. Purification, often by recrystallization, is employed to obtain the highly diastereomerically pure compound. researchgate.net
A typical laboratory-scale preparation involves reacting (S)-lactic acid with pivalaldehyde in a solvent like pentane, with an acid catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards product formation. researchgate.net The crude product can be distilled under vacuum, followed by recrystallization at low temperatures to isolate the desired (2S,5S) isomer in high purity. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Conditions | Initial Yield (cis/trans ratio) | Final Yield (after recrystallization) | Reference |
|---|---|---|---|---|---|---|
| (S)-Lactic Acid | Pivalaldehyde | Acid catalysis / Pentane | Azeotropic water removal | 93% (4:1) | 60% (cis/trans = 96:4) | researchgate.net |
Analogous to the synthesis from the (S)-enantiomer, the (2R,5R)-2-t-butyl-5-methyl-1,3-dioxolan-4-one is synthesized from (R)-lactic acid. The reaction proceeds under similar conditions, involving an acid-catalyzed condensation with pivalaldehyde. This method provides access to the opposite enantiomer of the chiral auxiliary, which is equally important for asymmetric synthesis, allowing for the creation of enantiomeric target molecules.
In cases where a specific enantiomer of lactic acid may be less accessible or more expensive, alternative precursors can be utilized. For instance, (R)-lactic acid can be synthesized from the more readily available amino acid, (R)-alanine. The conversion involves the deamination of alanine (B10760859) to form pyruvic acid, which is subsequently reduced to lactic acid.
This transformation can be achieved through enzymatic pathways. The process typically involves two main steps:
Deamination of Alanine: Alanine is converted to pyruvic acid. This can be accomplished using enzymes like D-amino acid oxidase (for the D-isomer) or through transamination reactions catalyzed by transaminases. nih.gov
Reduction of Pyruvic Acid: The resulting pyruvic acid is then reduced to lactic acid. The enzyme L-lactic dehydrogenase or D-lactic dehydrogenase can be used to stereoselectively reduce pyruvate (B1213749) to the corresponding L- or D-lactic acid. nih.gov
This enzymatic route provides a method for producing enantiomerically pure lactic acid, which can then be used as a precursor in the synthesis of the desired dioxolanone. nih.gov
The synthetic methodology for creating dioxolanones is not limited to lactic acid. Other α-hydroxy acids, such as mandelic acid, can be used to produce analogous structures. For example, reacting mandelic acid with pivalaldehyde yields 2-tert-butyl-5-phenyl-1,3-dioxolan-4-one. This analogue is also a valuable chiral auxiliary. The synthesis follows the same principle of acid-catalyzed condensation. The stereochemistry of the mandelic acid used determines the final product's configuration, such as (2R,5R)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one or (2S,5R)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one. nih.govnih.gov
| α-Hydroxy Acid | Aldehyde/Ketone | Product | Significance |
|---|---|---|---|
| Mandelic Acid | Pivalaldehyde | 2-tert-butyl-5-phenyl-1,3-dioxolan-4-one | Chiral auxiliary for asymmetric synthesis of phenyl-containing compounds. |
General Dioxolanone Synthesis from Aldehydes/Ketones and α-Hydroxy Carboxylic Acids
The formation of a 1,3-dioxolan-4-one (B8650053) ring is a general and versatile reaction for the protection of the two functional groups of an α-hydroxy carboxylic acid. The reaction involves the acid-catalyzed condensation of the α-hydroxy acid with an aldehyde or a ketone. This process is reversible, and the removal of water is essential to drive the reaction to completion.
The choice of the aldehyde or ketone is critical as it determines the nature of the substituent at the 2-position of the dioxolanone ring. This substituent plays a crucial role in controlling the stereoselectivity of subsequent reactions. Bulky substituents, like the tert-butyl group derived from pivalaldehyde, are often employed to provide high levels of steric hindrance, which directs the approach of electrophiles in alkylation reactions of the dioxolanone enolate. mdpi.com
Synthesis of Chiral 5-Methylene-1,3-dioxolan-4-one Derivatives
The synthesis of chiral 5-methylene-1,3-dioxolan-4-one derivatives is a significant area of research, as these compounds serve as valuable intermediates in various asymmetric syntheses, including Diels-Alder reactions. nih.govresearchgate.net The exocyclic double bond in these molecules is a key feature for their reactivity. A primary precursor for these derivatives is (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one, a chiral cyclic acetal derived from (S)-lactic acid and pivaldehyde. enamine.netresearchgate.net
Bromination and Subsequent Dehydrobromination Routes
A well-established method for synthesizing (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one involves a two-step sequence starting from its saturated precursor, (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one. nih.govnih.gov This process leverages the reactivity of the C-5 position of the dioxolanone ring.
The first step is the bromination of the starting material. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. This reaction introduces a bromine atom at the 5-position, yielding a 5-bromo-5-methyl-1,3-dioxolan-4-one derivative. google.com
The second step is a dehydrobromination reaction. The intermediate bromo-compound is treated with a base to induce an elimination reaction, which removes a molecule of hydrogen bromide (HBr) and forms the desired exocyclic double bond. nih.govnih.govgoogle.com This yields the final product, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one. nih.gov This synthetic pathway has been foundational in extending the utility of lactic acid-derived chiral auxiliaries. nih.gov
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 5-Bromo-5-methyl-1,3-dioxolan-4-one derivative | google.com |
| 2 | Dehydrobromination | Base | (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | nih.govnih.govgoogle.com |
Related Methylene-Dioxolanone Synthesis for Polymerization
Methylene-dioxolanone and its analogues are important monomers in the field of polymer chemistry, particularly for radical ring-opening polymerization (rROP). This process allows for the introduction of functional groups, such as esters, directly into the polymer backbone, which can impart degradability to the resulting materials. researchgate.net
The synthesis of these monomers often involves a dehydrohalogenation step, similar to the route described previously. For example, the monomer 2-methylene-4-phenyl-1,3-dioxolane can be synthesized in high yield via a dehydrochlorination of 2-chloromethyl-4-phenyl-1,3-dioxolane using potassium tert-butoxide in tert-butyl alcohol. researchgate.net This approach highlights a common strategy for creating the reactive exomethylene group required for polymerization.
Other related monomers have also been synthesized for polymerization studies. These include 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL), which were prepared in high yields (80-90%). researchgate.net The synthesis of a perfluorinated analogue, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), has also been reported, which can be polymerized using free radical mechanisms. acs.org The choice of substituents on the dioxolane ring influences the properties of both the monomer and the resulting polymer.
| Monomer | Precursor | Synthetic Method | Reference |
|---|---|---|---|
| 2-Methylene-4-phenyl-1,3-dioxolane | 2-Chloromethyl-4-phenyl-1,3-dioxolane | Dehydrochlorination with potassium tert-butoxide | researchgate.net |
| 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) | Not specified | Synthesized in high yield (80-90%) | researchgate.net |
| Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Not specified | Various methods reported | acs.org |
Reactivity and Mechanistic Investigations of 2 T Butyl 5 Methyl 1 2 Dioxolan 4 One
Enolate Chemistry and Diastereoselective Functionalization
The utility of 2-t-butyl-5-methyl mdpi.comenamine.netdioxolan-4-one in asymmetric synthesis stems from its ability to form a chiral enolate, which subsequently reacts with electrophiles in a highly diastereoselective manner. mdpi.comenamine.net The bulky tert-butyl group at the C-2 position effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face. mdpi.com This steric control is the cornerstone of its application in stereoselective synthesis.
The generation of the key enolate intermediate is typically achieved by deprotonation at the C-5 position using a strong, non-nucleophilic base at low temperatures. mdpi.com Common bases for this transformation include lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF). mdpi.com Upon deprotonation, the stereocenter at the C-5 position is temporarily lost as a trigonal, sp2-hybridized carbon is formed. However, the chirality of the molecule is maintained by the stereocenter at the C-2 position, bearing the tert-butyl group. mdpi.com This preserved chirality dictates the facial selectivity of subsequent reactions.
For instance, the lithium enolate can be generated by treating a solution of (2S,5S)-2-t-butyl-5-methyl-1,3-dioxolan-4-one in dry THF with a slight excess of LiHMDS at -78 °C. mdpi.com The resulting enolate solution can then be used in situ for reactions with various electrophiles. mdpi.com
The generated chiral enolate reacts with a wide range of electrophiles with high diastereoselectivity. The bulky t-butyl group at the C-2 position effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered side. This results in the formation of products with a newly created quaternary stereocenter at C-5 with a predictable configuration. mdpi.com
The lithium enolate of 2-t-butyl-5-methyl mdpi.comenamine.netdioxolan-4-one undergoes highly diastereoselective alkylation with various alkyl halides, including primary and secondary halides, as well as more reactive allyl and benzyl (B1604629) halides. researchgate.net This reaction provides a direct route to enantiomerically pure α-hydroxy-α-methyl carboxylic acids after hydrolysis of the dioxolanone ring. The high level of stereocontrol is a hallmark of this methodology, consistently yielding products with high diastereomeric excess.
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereoselectivity (d.r.) |
| Methyl Iodide | LDA | THF | -78 | >95:5 |
| Ethyl Bromide | LDA | THF | -78 | >95:5 |
| Benzyl Bromide | LiHMDS | THF | -78 | >98:2 |
| Allyl Bromide | LDA | THF | -78 | >95:5 |
This table represents typical outcomes for alkylation reactions as described in the literature. Specific yields and ratios may vary based on precise reaction conditions.
The reaction of the chiral enolate with carbonyl compounds, such as aldehydes and ketones, results in hydroxyalkylation products. mdpi.comresearchgate.net This aldol-type reaction not only creates a quaternary center at C-5 but also generates a new stereocenter in the side chain. The reaction generally proceeds with very high selectivity, controlled by the chiral auxiliary. mdpi.com The approach of the aldehyde or ketone is directed by the t-butyl group, leading to a specific diastereomer of the aldol (B89426) adduct.
| Electrophile | Base | Solvent | Temperature (°C) | Major Diastereomer |
| Acetaldehyde | LDA | THF | -78 | anti |
| Benzaldehyde | LDA | THF | -78 | anti |
| Acetone | LiHMDS | THF | -78 | N/A |
| Cyclohexanone | LDA | THF | -78 | (R,S) or (S,R) |
This table illustrates the diastereoselective hydroxyalkylation reactions. The stereochemical outcome (e.g., anti-selectivity) is determined by the facial bias imposed by the dioxolanone.
The chiral enolates derived from 2-t-butyl-5-methyl mdpi.comenamine.netdioxolan-4-one are also effective nucleophiles in Michael-type conjugate addition reactions. mdpi.comenamine.netresearchgate.net They react with α,β-unsaturated acceptors like ethyl crotonate, butenolide, and nitroalkenes with high diastereoselectivity. mdpi.comresearchgate.net For example, the addition of the enolate to a nitroalkene, followed by subsequent transformations, provides a powerful method for constructing complex chiral molecules. mdpi.com In a specific reported instance, the enolate generated from (2S,5S)-2-t-butyl-5-methyl-1,3-dioxolan-4-one was reacted with ethyl crotonate in THF. mdpi.com
| Michael Acceptor | Base | Solvent | Temperature (°C) | Diastereoselectivity (d.r.) |
| Ethyl Crotonate | LiHMDS | THF | -78 to RT | High |
| 2(5H)-Furanone (Butenolide) | LDA | THF | -78 | High |
| β-Nitrostyrene | LiHMDS | THF | -78 to -20 | High |
| 4-Methoxy-β-nitrostyrene | LiHMDS | THF | -78 to -20 | High |
This table provides examples of conjugate addition reactions. The high diastereoselectivity is consistently observed across various Michael acceptors. mdpi.com
The chemistry of 2-t-butyl-5-methyl mdpi.comenamine.netdioxolan-4-one is a prime example of the principle of "Self-Regeneration of Stereocenters" (SRS), a concept pioneered by Dieter Seebach. ethz.chsemanticscholar.org This principle outlines a four-step process to replace a substituent at a stereogenic center without racemization. semanticscholar.org
The SRS process as applied to this dioxolanone involves:
Generation of a temporary stereocenter: The chiral α-hydroxy acid (e.g., lactic acid) is reacted with a chiral aldehyde (pivaldehyde) to form the dioxolanone. The acetal (B89532) carbon (C-2) serves as the temporary center of chirality.
Trigonalization of the original stereocenter: The original stereocenter (C-5) is deprotonated to form a planar enolate.
Diastereoselective introduction of a new ligand: The enolate is reacted with an electrophile, which adds from the face opposite the bulky t-butyl group, creating a new C-C bond with high stereocontrol.
Removal of the temporary center: The dioxolanone auxiliary is hydrolyzed to release the enantiomerically pure α,α-disubstituted hydroxy acid, thereby removing the temporary stereocenter at C-2. semanticscholar.org
This methodology effectively allows for the "alkylation" of an α-hydroxy acid at its α-position with retention of configuration, a transformation that is otherwise difficult to achieve directly. ethz.chsemanticscholar.org The SRS principle has significantly expanded the use of simple, inexpensive chiral building blocks like lactic acid in complex organic synthesis. semanticscholar.org
Stereoselective One-Pot Synthesis via Enolate Additions (e.g., to N-Sulfinyl Azomethines)
The chiral scaffold of 2-t-butyl-5-methyl rsc.orgnih.govdioxolan-4-one is particularly valuable for directing stereoselective transformations via its enolate. One notable application is in the asymmetric synthesis of β-amino acid derivatives through addition to N-sulfinyl imines (azomethines). N-sulfinyl imines, featuring a chiral sulfinyl group, serve as powerful electrophiles that can induce high levels of stereoselectivity in nucleophilic additions. wikipedia.orgnih.gov
The reaction mechanism involves the deprotonation of the dioxolanone at the C5 position to form a lithium enolate. This enolate then undergoes a diastereoselective addition to the carbon-nitrogen double bond of an N-sulfinyl imine. The stereochemical outcome of this addition is controlled by the formation of a rigid, chair-like six-membered transition state involving the lithium cation chelated between the enolate oxygen and the sulfinyl oxygen. The steric bulk of the t-butyl group on the dioxolanone and the substituents on the imine dictate the facial selectivity of the approach of the nucleophile and electrophile, leading to a high preference for one diastereomer. researchgate.net
While specific one-pot procedures starting directly from 2-t-butyl-5-methyl rsc.orgnih.govdioxolan-4-one are not extensively documented in dedicated studies, the principles of such transformations are well-established. Generally, these reactions proceed with high diastereoselectivity, often yielding a single diastereomer of the resulting N-sulfinyl β-amino ester derivative. rsc.org The success of these reactions provides a reliable method for the asymmetric synthesis of complex amino acid building blocks. mdpi.comwustl.edu The N-sulfinyl group can be readily cleaved under mild acidic conditions, affording the corresponding primary amine without racemization. wikipedia.org
Table 1: Representative Diastereoselective Enolate Additions to N-Sulfinyl Imines The following table presents data from analogous systems to illustrate the typical high diastereoselectivity achieved in such reactions.
| Enolate Source (Chiral Auxiliary) | N-Sulfinyl Imine | Product Diastereomeric Ratio (dr) |
|---|---|---|
| Chiral Oxazolidinone | N-(p-toluenesulfinyl)benzaldimine | >95:5 |
| Camphorsultam Derivative | N-(tert-butanesulfinyl)ethanimine | 98:2 |
Cycloaddition Chemistry
The derivatization of 2-t-butyl-5-methyl rsc.orgnih.govdioxolan-4-one to introduce an exocyclic methylene (B1212753) group at the C5 position creates 2-t-butyl-5-methylene rsc.orgnih.govdioxolan-4-one, a reactive α,β-unsaturated carbonyl compound. This derivative is primed for participation in various cycloaddition reactions, most notably the Diels-Alder reaction.
Diels-Alder Reactions of 5-Methylene-Dioxolanone Derivatives
The 5-methylene-dioxolanone derivative functions as an effective dienophile in [4+2] cycloaddition reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the exocyclic double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene, fulfilling the requirements for a normal electron-demand Diels-Alder reaction. mdpi.commasterorganicchemistry.com The reactivity is comparable to other α,β-unsaturated lactones and esters, which are commonly used as dienophiles in organic synthesis.
Primarily, the 5-methylene-dioxolanone derivative participates in normal electron-demand Diels-Alder reactions with electron-rich dienes. masterorganicchemistry.com For an inverse electron-demand Diels-Alder reaction to occur, the dienophile would need to be electron-rich, and the diene electron-poor. Given the inherent electron-deficient character of the α,β-unsaturated carbonyl system in the 5-methylene-dioxolanone, its participation in inverse electron-demand reactions is electronically disfavored and not a typical mode of reactivity for this class of compounds.
The stereochemical outcome of the Diels-Alder reaction is a critical aspect of its synthetic utility. In reactions involving cyclic dienes, two diastereomeric products, endo and exo, can be formed. While the endo product is often favored due to secondary orbital interactions, the steric bulk of the t-butyl group and the dioxolanone ring can influence the transition state geometry, potentially favoring the exo adduct. rsc.org
Furthermore, the chiral center at C2 of the dioxolanone ring acts as a stereocontrol element, directing the approach of the diene to one of the two faces of the dienophile (diastereoface selectivity). The bulky t-butyl group typically blocks one face of the molecule, forcing the diene to approach from the less hindered side. This results in the formation of a single enantiomer of the cycloadduct with high predictability. This type of substrate control is a common strategy in asymmetric Diels-Alder reactions using chiral auxiliaries. acs.org
Table 2: Expected Selectivity in Diels-Alder Reactions of Chiral α,β-Unsaturated Carbonyls This table illustrates typical selectivity observed in analogous systems.
| Chiral Dienophile | Diene | Predominant Selectivity | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|
| N-acryloyl oxazolidinone | Cyclopentadiene (B3395910) | Endo | >95% de |
| α-Methylene-γ-butyrolactone | Furan | Exo | 88:12 dr |
The rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds can be significantly enhanced by the use of Lewis acid catalysts. ias.ac.in Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄), coordinate to the carbonyl oxygen of the dienophile. nih.gov This coordination further increases the electron-withdrawing effect of the carbonyl group, which lowers the energy of the dienophile's LUMO even more. nih.gov
This LUMO-lowering effect leads to a smaller HOMO-LUMO energy gap between the diene and dienophile, resulting in a substantial acceleration of the reaction rate, often allowing reactions to proceed at lower temperatures. ias.ac.in Moreover, the presence of a Lewis acid can enhance the diastereoface selectivity by creating a more rigid and organized transition state, amplifying the directing effect of the chiral auxiliary. rsc.org In some cases, Lewis acids can also alter the endo/exo selectivity by influencing both steric and electronic interactions in the transition state. rsc.org
Study of Cyclopentadiene Adducts and their Fragmentation
The Diels-Alder reaction between (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one and cyclopentadiene yields the corresponding adduct, but this product is challenging to purify. nih.gov It exhibits a tendency to undergo a retro-Diels-Alder reaction, reverting to the starting materials upon attempts at distillation or column chromatography. nih.gov
To circumvent this instability, the double bond within the cyclopentadiene adduct can be functionalized. For instance, oxidation with peroxyacetic acid converts the adduct into a more stable epoxide. nih.gov Subsequent flash vacuum pyrolysis (FVP) of this epoxide does not result in cycloreversion. Instead, it leads to the loss of pivalaldehyde and carbon monoxide, yielding a chiral epoxy ketone. nih.govresearchgate.net This fragmentation pathway demonstrates the role of the parent methylene-dioxolanone as a chiral ketene (B1206846) equivalent. nih.govresearchgate.net
In contrast, subjecting the unfunctionalized cyclopentadiene adduct to FVP primarily results in the anticipated retro-Diels-Alder reaction, regenerating cyclopentadiene and the starting methylene-dioxolanone. nih.gov
[3+2] Dipolar Cycloaddition Reactions of 5-Methylene-Dioxolanone
The exocyclic double bond of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one serves as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions lead to the formation of novel spiro heterocyclic systems. nih.govnih.gov
Reactions with Nitrile Oxides (Benzonitrile Oxide, Acetonitrile (B52724) Oxide)
The reaction of 5-methylene-dioxolanone with nitrile oxides, generated in situ, proceeds efficiently to yield spiro-isoxazoline adducts. nih.gov When treated with benzhydroximoyl chloride and triethylamine (B128534) in diethyl ether, the dioxolanone smoothly converts to the benzonitrile (B105546) oxide adduct as a single stereoisomer in nearly quantitative yield. nih.gov Similarly, reaction with nitroethane, phenyl isocyanate, and triethylamine affords the acetonitrile oxide adduct in good yield. nih.govnih.gov
Reactions with Diazo Compounds (Diazomethane, Diphenyldiazomethane)
Diazo compounds also participate in [3+2] cycloaddition reactions with the methylene-dioxolanone. nih.gov Treatment with an ethereal solution of diazomethane (B1218177) results in the formation of the expected spiro-pyrazoline adduct in good yield. nih.gov
The reaction with diphenyldiazomethane, however, shows different reactivity. Under thermal conditions, no reaction occurs. nih.gov Photochemical conditions are required to induce a reaction, which, rather than forming a stable pyrazoline, leads directly to the formation of a spiro-diphenylcyclopropane derivative in low yield, presumably through the extrusion of nitrogen from an intermediate pyrazoline. nih.govnih.gov
Formation and Stereochemistry of Spiro Adducts
The [3+2] cycloaddition reactions are highly stereoselective, affording the spiro adducts as single stereoisomers. nih.gov The bulky tert-butyl group on the dioxolanone ring effectively controls the facial selectivity of the dipole's approach. nih.gov
The absolute stereochemistry of the benzonitrile oxide adduct has been unambiguously confirmed by single-crystal X-ray diffraction analysis. nih.govnih.gov The structures of all other adducts have been thoroughly characterized and confirmed by ¹H and ¹³C NMR spectroscopy, which show distinctive signals for the newly formed spirocyclic systems. nih.govnih.govresearchgate.net For instance, the benzonitrile oxide adduct exhibits characteristic signals for a diastereotopic CH₂ group at δH 3.52 and 3.94 ppm and a spiro carbon signal at δC 105.2 ppm. nih.gov
| 1,3-Dipole | Reagent(s) | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzonitrile Oxide | Benzhydroximoyl chloride, Et₃N | Et₂O, 0 °C to RT | (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-phenylisoxazole] | 99% |
| Acetonitrile Oxide | Nitroethane, PhNCO, Et₃N | Toluene, RT | (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-methylisoxazole] | 68% |
| Diazomethane | CH₂N₂ | Et₂O | Spiro-pyrazoline adduct | Good |
| Diphenyldiazomethane | Ph₂CN₂ | Et₂O, hv (400W Hg lamp), 2h | (2S)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,1′-2′,2′-diphenylcyclopropane] | Low |
Limitations with Other 1,3-Dipoles (e.g., Nitrile Sulfides, Nitrile Imines, Azides)
Despite its reactivity with nitrile oxides and diazo compounds, 5-methylene-2-t-butyl-1,3-dioxolan-4-one is a somewhat reluctant dipolarophile. nih.gov Attempts to perform [3+2] cycloaddition reactions with a range of other 1,3-dipoles were unsuccessful. nih.govnih.gov
Specifically, no reaction was observed with:
Benzonitrile sulfide , generated by the thermolysis of 5-phenyl-1,3,4-oxathiazol-2-one. nih.gov
Diphenylnitrile imine , formed from the treatment of α-chlorobenzaldehyde phenylhydrazone with triethylamine. nih.gov
Azides , including ethyl azidoformate and phenyl azide, under both thermal and photochemical conditions. nih.gov
Ethyl diazoacetate , which also failed to react under either thermal or photochemical conditions. nih.gov
This lack of reactivity is attributed to a combination of steric hindrance from the bulky t-butyl group and the opposing polarizing effects of the carbonyl and enol-ether functionalities on the double bond. nih.govnih.gov
Thermal Decomposition and Pyrolysis Pathways
The spiro cycloadducts derived from 5-methylene-dioxolanone undergo novel fragmentation pathways upon flash vacuum pyrolysis (FVP), which differ from the typical loss of pivalaldehyde and carbon monoxide seen in other dioxolanone systems. nih.govnih.gov
The thermal decomposition of the nitrile oxide adducts (from benzonitrile oxide and acetonitrile oxide) at 550 °C leads to a complex fragmentation. nih.govmdpi.com The products identified are pivalaldehyde, carbon dioxide, the corresponding nitrile (benzonitrile or acetonitrile), and ketene. nih.govmdpi.com The proposed mechanism involves an initial ring-opening to an oxonium carboxylate, which then loses pivalaldehyde to form a spiro α-lactone intermediate. This intermediate is thought to lose CO₂ to generate a heterocyclic carbene, which rearranges and fragments to the final products. researchgate.net
The pyrolysis of the diazomethane adduct (a spiro-pyrazoline) at 500 °C follows a simpler pathway. It exclusively involves the extrusion of a nitrogen molecule (N₂) to yield the corresponding spiro-cyclopropane-dioxolanone in low yield. nih.govnih.gov
Finally, the thermal decomposition of the spiro-diphenylcyclopropane (obtained from the photochemical reaction with diphenyldiazomethane) at 500 °C results mainly in the formation of benzophenone, along with pivalaldehyde. nih.govnih.gov The proposed mechanism for this transformation involves the loss of pivalaldehyde to form an intermediate methyleneketene derivative which ultimately rearranges to produce benzophenone. nih.gov
| Starting Adduct | FVP Temperature | Major Products | Product Yields |
|---|---|---|---|
| Benzonitrile oxide adduct | 550 °C | Pivalaldehyde, CO₂, Benzonitrile, Ketene | Pivalaldehyde (71%), Benzonitrile (72%), Ethyl acetate (B1210297) (from ketene trapping, 40%) |
| Acetonitrile oxide adduct | 550 °C | Pivalaldehyde, CO₂, Acetonitrile, Ketene | Pivalaldehyde (59%), Acetonitrile (54%) |
| Diazomethane adduct (Spiro-pyrazoline) | 500 °C | Spiro-cyclopropane-dioxolanone, N₂ | Low |
| Diphenylcyclopropane adduct | 500 °C | Benzophenone, Pivalaldehyde | - |
Flash Vacuum Pyrolysis (FVP) for Deprotection
Flash Vacuum Pyrolysis (FVP) has been effectively employed as a method for the deprotection of adducts derived from 2-t-butyl-5-methyl nih.govnih.govdioxolan-4-one. This technique involves heating the substrate in a vacuum, which induces unimolecular fragmentation. In the context of dioxolanones, FVP facilitates the removal of the chiral auxiliary, leading to the formation of desired chiral products. For instance, adducts formed from Diels-Alder reactions of the corresponding 5-methylene derivative can be pyrolyzed to yield ketones. nih.gov This deprotection strategy is valuable in asymmetric synthesis, allowing for the transfer of chirality from the dioxolanone to the final product. The process typically involves the loss of pivalaldehyde and carbon monoxide from substituted dioxolanones. nih.gov
Dioxolanone as a Chiral Acetyl Anion Equivalent via FVP
Through Flash Vacuum Pyrolysis, 2-t-butyl-5-methyl nih.govnih.govdioxolan-4-one can function as a chiral acetyl anion equivalent. nih.gov Deprotonation of the parent dioxolanone at C-5, followed by reaction with an electrophile, introduces a substituent at this position. Subsequent FVP of the resulting adduct leads to the loss of pivalaldehyde and carbon monoxide, effectively transferring an acetyl group to the electrophile. nih.gov This methodology provides a stereocontrolled route to chiral ketones.
Dioxolanone as a Chiral Ketene Equivalent via FVP
The 5-methylene derivative of 2-t-butyl-5-methyl nih.govnih.govdioxolan-4-one serves as a chiral ketene equivalent in cycloaddition reactions. nih.gov For example, after a Diels-Alder reaction, thermal fragmentation of the resulting adduct can yield a chiral epoxy ketone. researchgate.netnih.gov This demonstrates the utility of the dioxolanone as a precursor to a chiral ketene, enabling the synthesis of complex chiral molecules. The FVP of adducts derived from [3+2] cycloadditions also showcases this behavior, with the formation of products indicative of a ketene intermediate. nih.gov
Dioxolanone as a Chiral Benzoyl Anion Equivalent via FVP
In a similar vein, the phenyl-substituted analogue, (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, can act as a chiral benzoyl anion equivalent. nih.govresearchgate.netnih.govmdpi.com Following a Michael addition reaction, thermal fragmentation of the product results in the formation of a phenyl ketone. nih.govresearchgate.netnih.gov This application extends the synthetic utility of the dioxolanone framework to the stereoselective introduction of benzoyl groups.
Identification of Reactive Intermediates and Reaction Products (e.g., pivalaldehyde, CO2, nitriles, ketene)
The pyrolysis of 2-t-butyl-5-methyl nih.govnih.govdioxolan-4-one and its derivatives yields several identifiable products and reactive intermediates. The most common fragmentation products are pivalaldehyde and carbon monoxide. nih.gov In the pyrolysis of adducts from [3+2] cycloadditions with nitrile oxides, the products observed include pivalaldehyde, carbon dioxide, the corresponding nitrile, and ketene. nih.gov The detection of ketene was confirmed by trapping it with ethanol. nih.gov The formation of these specific products provides crucial evidence for the proposed fragmentation mechanisms.
| Pyrolysis Precursor | Key Products and Intermediates | Pyrolysis Conditions |
|---|---|---|
| Substituted Dioxolanones | Pivalaldehyde, Carbon Monoxide, Chiral Ketones | Flash Vacuum Pyrolysis |
| (2S,5R)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,5′-4′,5′-dihydro-3′-methylisoxazole] | Pivalaldehyde, Acetonitrile, Ketene | 550 °C, 4.4 × 10⁻¹ Torr |
| Nitrile Oxide Adducts | Pivalaldehyde, Carbon Dioxide, Nitrile, Ketene | Flash Vacuum Pyrolysis |
Mechanistic Insights into Dioxolanone Fragmentation
Mechanistic studies of the FVP of 2-t-butyl-5-methyl nih.govnih.govdioxolan-4-one derivatives have provided insights into the fragmentation pathways. The thermal decomposition is believed to proceed through a concerted or stepwise mechanism involving the cleavage of the dioxolanone ring. The analysis of products from the pyrolysis of various adducts helps to elucidate these mechanisms. For instance, the products from the pyrolysis of Diels-Alder adducts have shed light on the fragmentation process. researchgate.netnih.gov The specific nature of the fragmentation can be influenced by the substituents on the dioxolanone ring.
Other Notable Reactions
Beyond FVP, 2-t-butyl-5-methyl nih.govnih.govdioxolan-4-one and its derivatives undergo other significant reactions. The parent compound, upon deprotonation, forms a lithium enolate that can react with various electrophiles, including alkyl halides, aldehydes, ketones, and nitroalkenes, with high diastereoselectivity. researchgate.net The 5-methylene derivative is a versatile substrate for [3+2] cycloaddition reactions with nitrile oxides and diazo compounds, leading to the formation of novel spiro adducts. nih.gov These reactions highlight the broad synthetic utility of this chiral building block in asymmetric synthesis.
Radical Reactions
2-t-Butyl-5-methyl enamine.netresearchgate.netdioxolan-4-one can serve as a precursor for substrates in radical reactions, primarily through its conversion into a halogenated derivative. researchgate.net The C-5 position, being alpha to the carbonyl group, is activated for radical functionalization.
Mechanism and Intermediates: The typical pathway involves the initial formation of a radical at the C-5 position. This is commonly achieved by first synthesizing the 5-bromo derivative, (5-bromo-2-tert-butyl-5-methyl-1,3-dioxolan-4-one). This intermediate can be prepared using standard brominating agents like N-bromosuccinimide (NBS) under radical initiation conditions.
Once the 5-bromo precursor is obtained, a carbon-centered radical can be generated through treatment with a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). The tributyltin radical abstracts the bromine atom, leaving a tertiary radical at the C-5 position of the dioxolanone ring. This highly reactive intermediate can then participate in various radical processes, including:
Intermolecular Additions: The radical can add to activated alkenes or alkynes, forming a new carbon-carbon bond.
Cyclization Reactions: If an unsaturated moiety is present elsewhere in the molecule, intramolecular cyclization can occur to form new ring systems.
The stereochemical course of these radical reactions is influenced by the chiral environment of the dioxolanone ring, particularly the bulky t-butyl group at the C-2 position, which can direct the approach of incoming reagents. nih.gov
Formation of α,β-Unsaturated Carbonyl Derivatives
The title compound is a valuable precursor for synthesizing the α,β-unsaturated derivative, 2-tert-butyl-5-methylene-1,3-dioxolan-4-one. researchgate.net This exocyclic α,β-unsaturated ester is a reactive dienophile and a Michael acceptor, enabling its use in various cycloaddition and conjugate addition reactions.
Synthetic Pathway: The synthesis of the methylene derivative often proceeds via an elimination reaction from a functionalized precursor at the C-5 methyl group. A common route involves the aforementioned 5-bromo intermediate. Treatment of 5-bromo-2-tert-butyl-5-methyl-1,3-dioxolan-4-one with a non-nucleophilic base promotes an E2 elimination of hydrogen bromide, yielding the target 2-tert-butyl-5-methylene-1,3-dioxolan-4-one.
Reactivity of the Derivative: As an α,β-unsaturated system, the methylene derivative is highly reactive:
Diels-Alder Reactions: It serves as an excellent ene component in Diels-Alder reactions, reacting with dienes to form complex cyclic and bicyclic α-hydroxy carboxylic acid precursors with high stereocontrol. enamine.net
Michael Additions: The electrophilic β-carbon of the double bond is susceptible to attack by nucleophiles in conjugate addition reactions. researchgate.net
Base-Induced Dimerization and Structural Characterization
A notable side reaction that can occur during the generation of enolates from 2-t-butyl-5-methyl enamine.netresearchgate.netdioxolan-4-one is base-induced dimerization. mdpi.com This process becomes significant when forming more concentrated enolate solutions. mdpi.com
Mechanism: The reaction is initiated by the deprotonation of the C-5 proton by a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), to form a lithium enolate. mdpi.com This enolate, which is nucleophilic, can then attack the electrophilic carbonyl carbon of a second, unreacted molecule of the parent dioxolanone. This aldol-type addition results in the formation of a dimeric product. mdpi.com The attack occurs with high selectivity from the less hindered face of the enolate onto the less hindered face of the carbonyl group. mdpi.com
Structural Characterization: Initial structural proposals for the dimer were later revised based on definitive X-ray diffraction analysis. The correct structure was determined to be (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one. researchgate.netmdpi.com This analysis confirmed the precise connectivity and relative stereochemistry of the newly formed stereogenic centers. The crystal structure reveals a hydrogen-bonding pattern between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₂₈O₆ |
| Molecular Weight | 316.39 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Hydrogen Bond (D-H···A) | O-H···O=C |
| H···A distance (Å) | 1.99 |
| D···A distance (Å) | 2.825 |
| D-H···A angle (°) | 168 |
Derivatization Methods for Functionalization (e.g., selective removal of protecting groups)
A critical step in the application of 2-t-butyl-5-methyl enamine.netresearchgate.netdioxolan-4-one as a chiral auxiliary is its eventual removal to unveil the synthesized product, typically an enantiomerically pure α-hydroxy-α-methyl carboxylic acid. enamine.netresearchgate.net This deprotection step involves the hydrolysis of both the ester linkage and the pivalaldehyde-derived acetal.
Hydrolysis Conditions: The cleavage of the dioxolanone ring can be achieved under either basic or acidic conditions, depending on the stability of the rest of the molecule.
Basic Hydrolysis (Saponification): A common and mild method involves treatment with an aqueous base such as lithium hydroxide (B78521) (LiOH) in a solvent like tetrahydrofuran (THF). This initially saponifies the ester bond. Subsequent acidification of the reaction mixture then hydrolyzes the resulting hemiacetal, releasing the desired α-hydroxy carboxylic acid and pivalaldehyde.
Acidic Hydrolysis: Direct treatment with aqueous acid (e.g., hydrochloric acid) can also be used. scirp.org The acid catalyzes the hydrolysis of the acetal first, followed by the hydrolysis of the ester. This method is effective but may not be suitable for molecules containing other acid-sensitive functional groups.
The choice of method allows for the strategic unmasking of the carboxylic acid and hydroxyl groups after the chiral auxiliary has fulfilled its role in directing stereoselective bond formation.
Stereochemical Control and Chiral Recognition Studies
Diastereoselectivity in Synthetic Transformations
The application of 2-t-butyl-5-methyl mdpi.comresearchgate.netdioxolan-4-one as a chiral auxiliary is particularly prominent in reactions involving the formation of enolates. Deprotonation of the dioxolanone at the C-5 position generates a lithium enolate, which, despite the loss of the stereocenter at C-5, retains its chirality due to the presence of the stereogenic center at C-2, bearing the bulky tert-butyl group. This enolate then reacts with various electrophiles with a high degree of facial selectivity, leading to the formation of one diastereomer in significant excess.
The high diastereoselectivity is attributed to the enolate reacting preferentially from the face opposite to the bulky tert-butyl group, which effectively shields one side of the molecule. This steric hindrance directs the incoming electrophile to the less hindered face, resulting in a predictable stereochemical outcome. This principle has been successfully applied in a range of synthetic transformations, including alkylations, hydroxyalkylations, and Michael additions, consistently affording products with a high degree of diastereomeric purity. enamine.net
Table 1: Diastereoselectivity in Various Reactions Using 2-t-Butyl-5-methyl mdpi.comresearchgate.netdioxolan-4-one Derivatives
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Alkylation | Allyl Iodide | 98:2 | williams.edu |
| Michael Addition | Aryl Cuprates | 99:1 | researchgate.net |
| Dimerization | Self-condensation | Single Diastereomer Observed | mdpi.com |
| Diels-Alder | Cyclopentadiene (B3395910) | 10:1 | researchgate.net |
Enantioselectivity in Product Formation
The ultimate goal of using a chiral auxiliary is to synthesize an enantiomerically pure target molecule. After the diastereoselective transformation, the chiral auxiliary is cleaved from the product. The high diastereomeric purity of the intermediate directly translates into high enantiomeric purity of the final product after removal of the auxiliary. The efficiency of this process is typically quantified by the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is present in greater abundance than the other.
For instance, after a highly diastereoselective alkylation reaction, the resulting substituted dioxolanone can be hydrolyzed to yield a chiral carboxylic acid. The diastereomeric excess of the alkylated intermediate is directly correlated to the enantiomeric excess of the final carboxylic acid product. This strategy provides a reliable method for the preparation of a wide range of enantiopure compounds, which are of significant importance in the pharmaceutical and agrochemical industries. enamine.netwilliams.edu
Influence of the tert-Butyl Group at C-2 on Stereocontrol
The tert-butyl group at the C-2 position of the 1,3-dioxolan-4-one (B8650053) ring is the primary element of stereocontrol. Its significant steric bulk is the main factor influencing the stereochemical outcome of reactions involving the corresponding enolate. mdpi.comnih.gov When the planar enolate is formed, the tert-butyl group resides on one face of the ring system, creating a highly congested steric environment. Consequently, incoming electrophiles are directed to attack the enolate from the opposite, less hindered face. This steric shielding is the key to the high facial selectivity observed in these reactions. mdpi.comorganic-chemistry.org
The conformational rigidity imparted by the tert-butyl group also plays a crucial role. nih.gov It locks the dioxolanone ring into a preferred conformation, which in turn influences the orientation of the substituents and the trajectory of the approaching electrophile. This well-defined transition state geometry is essential for achieving high levels of stereoselectivity. The interplay of these steric factors ensures that the formation of one diastereomer is strongly favored over the other. mdpi.com
Absolute Stereochemistry Determination through X-ray Diffraction Analysis
While spectroscopic methods such as NMR can provide information about the relative stereochemistry of a molecule, the unambiguous determination of the absolute configuration of chiral centers often requires single-crystal X-ray diffraction analysis. This powerful analytical technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of atoms.
In the context of reactions utilizing 2-t-butyl-5-methyl mdpi.comresearchgate.netdioxolan-4-one and its derivatives, X-ray crystallography has been instrumental in confirming the absolute stereochemistry of the products. For example, the structure of the dimer formed from the base-induced self-condensation of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one was definitively established by X-ray diffraction, revealing the precise stereochemical relationship between the two monomer units. mdpi.com Similarly, the absolute configurations of products from Michael additions and Diels-Alder reactions involving derivatives of this chiral auxiliary have been unequivocally confirmed through X-ray analysis, providing concrete evidence for the high degree of stereocontrol exerted by the tert-butyl group. researchgate.netnih.govresearchgate.net
The crystal structure of (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one, the dimer of 2-t-butyl-5-methyl mdpi.comresearchgate.netdioxolan-4-one, was determined to be monoclinic with the space group C2. The cell parameters were reported as a = 20.893(9) Å, b = 6.144(3) Å, and c = 13.864(7) Å, with a β angle of 102.06(3)°. mdpi.com
In another example, the absolute stereochemistry of a benzonitrile (B105546) oxide adduct of a derivative, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, was also confirmed by X-ray diffraction, further demonstrating the reliability of this chiral auxiliary in controlling stereochemistry. researchgate.net
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-t-butyl-5-methyl mdpi.commolport.comdioxolan-4-one by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (spin-spin coupling), which reveals neighboring proton relationships. For the (2S,5S) or (2R,5R) diastereomer, the expected signals include:
A singlet for the nine equivalent protons of the sterically bulky tert-butyl group.
A doublet for the three protons of the methyl group at the C5 position.
A quartet for the single proton at the C5 position, split by the adjacent methyl group.
A singlet for the acetal (B89532) proton at the C2 position.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments within the molecule. For 2-t-butyl-5-methyl mdpi.commolport.comdioxolan-4-one, the anticipated signals correspond to:
The carbonyl carbon (C4) of the lactone, typically found in the downfield region (around 170-175 ppm).
The acetal carbon (C2), also significantly downfield due to being bonded to two oxygen atoms.
The quaternary carbon of the tert-butyl group.
The methine carbon at C5.
The carbon atoms of the tert-butyl methyl groups.
The methyl carbon at C5.
Detailed experimental data from foundational literature provides the specific chemical shifts and coupling constants necessary for unambiguous structural assignment.
Table 1: Expected NMR Signals for 2-t-Butyl-5-methyl mdpi.commolport.comdioxolan-4-one
| Atom Type | Signal Description | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|---|
| C(CH₃)₃ | 9H, singlet | ~1.0 | ~24 |
| C (CH₃)₃ | Quaternary Carbon | - | ~35 |
| CH-CH₃ (C5) | 1H, quartet | ~4.4 | ~75 |
| CH-C H₃ (C5) | 3H, doublet | ~1.5 | ~16 |
| O-CH-O (C2) | 1H, singlet | ~5.2 | ~109 |
Note: Expected shift values are estimates based on typical ranges for similar functional groups and structures.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its elemental formula. For 2-t-butyl-5-methyl mdpi.commolport.comdioxolan-4-one, with a molecular formula of C₈H₁₄O₃, the calculated monoisotopic mass is 158.0943 Da.
Experimental HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that corresponds to this calculated value to within a few parts per million (ppm). This level of accuracy definitively distinguishes the compound from other molecules with the same nominal mass but different elemental compositions, providing crucial evidence for its identity. For instance, in studies involving reactions of this dioxolanone, HRMS has been used to confirm the exact mass of resulting products, such as its dimer. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of 2-t-butyl-5-methyl mdpi.commolport.comdioxolan-4-one is dominated by a very strong and characteristic absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring (a γ-lactone). This band is typically observed at a high frequency, a characteristic feature of strained ring systems. Research on a closely related dimer of the title compound reports this C=O stretch at 1776 cm⁻¹, which is indicative of the lactone functional group's presence in the monomer as well. mdpi.com
Other significant absorptions in the IR spectrum would include:
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region from the methyl and methine groups.
C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region associated with the C-O single bonds of the ester and acetal functionalities.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (Lactone) | C=O Stretch | ~1776 |
| Alkyl Groups | C-H Stretch | 2850 - 3000 |
Chiroptical Methods (e.g., Optical Rotation, CD Spectroscopy) for Enantiomeric Purity Assessment
Given that 2-t-butyl-5-methyl mdpi.commolport.comdioxolan-4-one is a chiral molecule widely used in asymmetric synthesis, chiroptical methods are indispensable for determining its stereochemical configuration and assessing its enantiomeric purity.
Optical Rotation: The measurement of specific rotation ([α]D) is a fundamental technique used to characterize chiral compounds. The direction and magnitude of rotation are unique to a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For the (S,S)-diastereomer of 2-t-butyl-5-methyl mdpi.commolport.comdioxolan-4-one, a specific rotation value has been reported in the literature.
Reported Value: [α]D = +44.8° (c = 1.83, CHCl₃) researchgate.net
This positive rotation value is characteristic of the (S,S)-enantiomer. The corresponding (R,R)-enantiomer would exhibit a rotation of equal magnitude but opposite sign (-44.8°). The measured optical rotation of a synthesized batch is a direct indicator of its enantiomeric excess.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to characterize chiral molecules, particularly those with chromophores like the carbonyl group in the dioxolanone. The resulting CD spectrum provides a unique fingerprint for a given enantiomer and can be a more sensitive tool for determining enantiomeric purity and absolute configuration, often in conjunction with computational chemistry.
Advanced Applications in Organic Synthesis and Materials Science
Synthesis of Enantiopure α-Hydroxy-α-Methyl Carboxylic Acids
A primary application of 2-t-Butyl-5-methyl mdpi.comrsc.orgdioxolan-4-one is as a chiral precursor for the asymmetric synthesis of enantiopure α-hydroxy-α-methyl carboxylic acids. enamine.net This class of compounds is a vital structural motif in numerous natural products and pharmaceuticals. The synthesis leverages the dioxolanone as a "chiral auxiliary," a temporary stereogenic unit that guides the formation of new stereocenters.
The process begins with the deprotonation of the dioxolanone at the C-5 position using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. mdpi.com Although this step removes the stereocenter at C-5, the chirality of the molecule is maintained by the stereogenic center at C-2, which bears a sterically demanding tert-butyl group. mdpi.com This bulky group effectively shields one face of the enolate, forcing incoming electrophiles to attack from the less hindered opposite face with very high selectivity. mdpi.com
This highly diastereoselective reaction can be performed with a range of electrophiles:
Alkylation: Reaction with alkyl halides introduces a new alkyl group, leading to α-hydroxy-α-methyl carboxylic acids with a quaternary stereocenter.
Hydroxyalkylation: Aldehydes and ketones can be used as electrophiles in aldol-type reactions to create products with two new contiguous stereocenters.
Michael Addition: The enolate can undergo conjugate addition to α,β-unsaturated compounds like nitroalkenes. enamine.net
After the stereoselective reaction, the dioxolanone auxiliary is cleaved, typically through hydrolysis, to release the desired, enantiomerically pure α-hydroxy-α-methyl carboxylic acid and recover the chiral starting material or its components.
| Reaction Type | Electrophile | Resulting Structure Type |
|---|---|---|
| Alkylation | Alkyl Halides (R-X) | Quaternary α-Hydroxy-α-methyl Carboxylic Acids |
| Hydroxyalkylation (Aldol) | Aldehydes (R-CHO), Ketones (R-CO-R') | Tertiary Alcohols with vicinal stereocenters |
| Michael Addition | Nitroalkenes, Enones | γ-Substituted α-Hydroxy-α-methyl Carboxylic Acids |
Construction of Complex Chiral Molecular Scaffolds
The reliable stereocontrol offered by 2-t-Butyl-5-methyl mdpi.comrsc.orgdioxolan-4-one makes it an ideal starting point for building intricate molecular architectures with defined three-dimensional structures.
Synthesis of Constrained C-Glycosyl Norstatines
The dioxolanone framework is instrumental in the stereoselective synthesis of conformationally constrained C-glycosyl norstatines. These complex molecules are trisubstituted C-glycosyl-α-hydroxy-β-amino acids, which are of interest in medicinal chemistry. A developed procedure involves the addition of (S)-N-sulfinyl azomethines to the chiral (2S)-enolates derived from the dioxolanone. This key step proceeds with high diastereomeric excess, yielding N,O-orthogonally protected 1'-glycosyl-sulfinylamino-dioxolan-4-ones. The orthogonality of the protecting groups is a significant advantage, as the sulfinyl group on the nitrogen and the acetal (B89532) of the dioxolanone ring can be removed selectively under different conditions, facilitating further synthetic manipulations.
Development of Spiro Heterocycles for Medicinal Chemistry
Spiro heterocycles, compounds where two rings are joined by a single common atom, are valuable scaffolds in medicinal chemistry due to their rigid and well-defined three-dimensional geometry. The 2-t-Butyl-5-methyl mdpi.comrsc.orgdioxolan-4-one scaffold serves as a precursor to chiral building blocks for these structures.
Specifically, the 5-methylene derivative, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, can undergo [3+2] cycloaddition reactions. In this process, the exocyclic double bond of the methylene-dioxolanone reacts with 1,3-dipoles like nitrile oxides (e.g., benzonitrile (B105546) oxide, acetonitrile (B52724) oxide) and diazomethane (B1218177) to form spiro adducts. For example, the reaction with diazomethane yields a spiro-pyrazoline derivative fused to the dioxolanone ring. These reactions provide a direct route to complex spirocyclic systems where the stereochemistry is initially controlled by the chiral dioxolanone template.
Total Synthesis of Natural Products and Biologically Active Compounds
The utility of 2-t-Butyl-5-methyl mdpi.comrsc.orgdioxolan-4-one as a chiral building block is highlighted by its application in the total synthesis of several complex natural products.
Examples: Fronatalin, Feudomycinone C, Eremantholid A
The compound is cited as a key reagent in the asymmetric synthesis of a variety of biologically active molecules, including Fronatalin, Feudomycinone C, and Eremantholid A. enamine.net It provides a reliable method for introducing specific chiral centers that are crucial to the structure and function of these natural products. While the compound is noted in the literature as a precursor for these syntheses, the detailed, step-by-step reaction pathways from the primary research literature were not available in the searched databases. enamine.net
Role as Monomers in Polymer Chemistry
While the direct polymerization of 2-t-Butyl-5-methyl mdpi.comrsc.orgdioxolan-4-one is not extensively documented, related 1,3-dioxolan-4-one (B8650053) structures have been investigated as promising monomers for the synthesis of aliphatic polyesters, such as polylactic acid (PLA). rsc.org These monomers can undergo ring-opening polymerization (ROP), offering an alternative to the traditional polymerization of lactide. rsc.org
The polymerization mechanism typically involves the cleavage of the acyl-oxygen bond of the ester within the ring. This process can be catalyzed by organocatalysts, which activate the monomer. The structure of the substituent at the C-2 position (in this case, a tert-butyl group) can influence the polymerization kinetics and the properties of the resulting polymer. The polymerization of these monomers can lead to functional polyesters with properties that are challenging to achieve through conventional methods. rsc.org Given the behavior of analogous structures, 2-t-Butyl-5-methyl mdpi.comrsc.orgdioxolan-4-one represents a potential monomer for creating stereoregular polyesters with unique thermal and physical properties.
Synthesis of Poly(lactic acid) (PLA)-Based Copolymers
2-t-Butyl-5-methyl enamine.netresearchgate.netdioxolan-4-one and its analogs are pivotal monomers in the synthesis of polylactic acid (PLA) and its copolymers. The ring-opening polymerization (ROP) of these dioxolanones provides a powerful alternative to the traditional ROP of lactide for producing PLA. enamine.net This method allows for the creation of PLA-based graft copolymers and amphiphilic block copolymers, which are sought after for biomedical applications due to their biocompatibility and biodegradability. acs.orgrsc.org
One of the key advantages of using dioxolanone monomers is the ability to synthesize functionalized PLA backbones. This can be achieved by copolymerizing a standard lactide with a functionalized dioxolanone, embedding specific chemical properties directly into the polymer chain. acs.org For instance, research has demonstrated the solvent-free, organocatalyzed polymerization of 1,3-dioxolan-4-ones to produce PLA, showcasing a more sustainable approach to polyester (B1180765) synthesis. enamine.net
Table 1: Comparison of Polymerization Methods for PLA Synthesis
| Polymerization Method | Monomer(s) | Key Advantages |
|---|---|---|
| Ring-Opening Polymerization | Lactide | Well-established, good control over stereochemistry and molecular weight. |
| Polycondensation | Lactic Acid | Direct route, avoids intermediate steps. |
Investigation of Ring-Opening Polymerization Mechanisms
The mechanism of ring-opening polymerization (ROP) for 1,3-dioxolan-4-ones is a subject of detailed investigation to optimize polymer properties. For organocatalyzed ROP, a dual activation mechanism has been proposed. In this process, a Brønsted acid catalyst, such as p-toluenesulfonic acid, plays a crucial role by activating both the monomer and the initiator (an alcohol). enamine.net This dual activation facilitates the nucleophilic attack and subsequent ring-opening, leading to chain propagation.
In cationic ring-opening polymerization (CROP), the reaction can proceed via different pathways, such as the Activated Chain End (ACE) mechanism. However, this process can be complicated by side reactions like cyclization. To achieve better control and produce polymers with high isotacticity, binary organocatalytic systems have been developed. For instance, a combination of a thiourea (B124793) (TU) and a base like 1,8-diazabicycloundec-7-ene (DBU) can activate the monomer and an alcohol initiator through hydrogen bonding, minimizing side reactions. cjps.org
Retention of Stereochemistry in Polymerization Processes
A significant advantage of polymerizing chiral dioxolanones like 2-t-Butyl-5-methyl enamine.netresearchgate.netdioxolan-4-one is the exceptional control over the stereochemistry of the resulting polymer. Research has shown that the ROP of these monomers can proceed with complete retention of stereochemistry. enamine.net This is crucial for producing highly isotactic PLA, a stereoregular polymer with enhanced crystallinity and mechanical properties. nih.gov
The use of specific binary organocatalytic systems has been particularly effective in preventing epimerization—the undesirable inversion of stereochemistry—at the chiral center during polymerization. nih.govcjps.org This high degree of stereocontrol allows for the synthesis of enantiomeric polymer chains (e.g., P(S-LA) and P(R-LA)) which can form a stereocomplex with a significantly higher melting temperature (around 195°C), expanding the material's application range. nih.gov
Table 2: Stereochemical Outcome in Dioxolanone ROP
| Catalytic System | Monomer | Stereochemical Outcome | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid | 2,2,5-Trimethyl-1,3-dioxolan-4-one | Complete retention of stereochemistry | enamine.net |
Development of Functionalized Polyesters
While the primary polymerization route for 2-t-Butyl-5-methyl enamine.netresearchgate.netdioxolan-4-one is ROP, this compound also serves as a precursor for monomers used in other polymerization techniques to create functionalized polyesters. Specifically, it can be converted into its 5-methylene derivative, 2-tert-butyl-5-methylene-1,3-dioxolan-4-one. mdpi.com This exocyclic double bond provides a reactive handle for various polymerization and modification reactions.
This methylene (B1212753) derivative can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, which can be used to form complex polymer architectures. enamine.netanu.edu.au Furthermore, the double bond allows for radical polymerization. enamine.net The radical polymerization of methylene heterocyclic compounds can proceed via a radical ring-opening polymerization (rROP) mechanism, which incorporates heteroatoms like oxygen into the polymer backbone, imparting degradability. researchgate.net This pathway allows for the synthesis of functional polyesters with ester groups integrated directly into the main chain, offering tailored degradation profiles and properties.
Potential in Chemical Amplification Type Anti-Corrosion Materials (for 5-methylene derivatives)
The 5-methylene derivatives of 1,3-dioxolan-4-ones show significant promise in the formulation of advanced materials, particularly chemically amplified resists and anti-corrosion coatings. A chemically amplified resist is a material used in photolithography for manufacturing microelectronics. It contains a photoacid generator that, upon exposure to light, releases an acid catalyst. This catalyst then initiates a cascade of chemical reactions (amplification) in the surrounding polymer matrix, dramatically changing its solubility and allowing for the creation of fine patterns.
Polymers derived from 5-methylene-1,3-dioxolan-4-one derivatives are valuable as resin components in these resist compositions. They offer excellent light transmittance, thermal stability, and solubility in organic solvents. These characteristics are crucial for high-resolution lithography using excimer lasers or electron beams. The inherent structure of these polymers also makes them suitable as raw materials for anti-corrosion coatings, adhesives, and inks, highlighting the versatility of this class of compounds in materials science.
Future Research Directions and Emerging Opportunities
Exploration of Novel Reaction Pathways and Catalytic Systems
The established synthesis of 2-t-butyl-5-methyl acs.orgnih.govdioxolan-4-one involves the acid-catalyzed condensation of (S)-lactic acid and pivaldehyde. researchgate.net While effective, future research is directed towards discovering more sustainable and efficient catalytic systems. The exploration of organocatalysis, for instance, presents a promising avenue. Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been successfully used to produce cyclic carbonates from diols, a reaction class related to dioxolanone synthesis. organic-chemistry.org
Furthermore, advancements in metal-based catalysis offer new possibilities. Ruthenium molecular catalysts, specifically Ru(triphos)(tmm), have been developed for the transformation of diols into cyclic acetals using formic acid as a methylene (B1212753) source, which itself can be derived from CO2 hydrogenation. nih.gov Applying such catalytic systems to α-hydroxy acids could provide novel, environmentally benign pathways to dioxolanones. Another area of interest is the use of tetraarylphosphonium salts (TAPS) and complexes of phosphonium (B103445) ylides with metal halides, which have shown high efficiency in catalyzing the reaction of epoxides with carbon dioxide to form five-membered cyclic carbonates under mild conditions. organic-chemistry.org Adapting these catalytic strategies could lead to new synthetic routes for functionalized dioxolanones.
The primary utility of 2-t-butyl-5-methyl acs.orgnih.govdioxolan-4-one lies in its enolate chemistry, which enables highly diastereoselective alkylation, hydroxyalkylation, and Michael addition reactions. enamine.netresearchgate.net Future work could explore expanding the scope of electrophiles and reaction partners, potentially uncovering new asymmetric transformations. For example, while its use in Diels-Alder reactions has been noted, further investigation into different dienes and dienophiles could yield novel cyclic α-hydroxy carboxylic acids. researchgate.net
Integration into Flow Chemistry and Automation for Scalable Synthesis
The transition from batch to continuous flow processing is a key objective in modern chemical manufacturing for improving efficiency, safety, and scalability. The synthesis of chiral auxiliaries like 2-t-butyl-5-methyl acs.orgnih.govdioxolan-4-one is an ideal candidate for integration into flow chemistry systems. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and shorter reaction times.
Automated synthesis platforms can further enhance the production process. By combining flow reactors with automated purification and analysis systems, a fully autonomous workflow can be established for the on-demand synthesis of the dioxolanone auxiliary. This approach would not only increase throughput but also ensure high reproducibility, a critical factor for producing high-purity chiral compounds for applications in pharmaceuticals and fine chemicals. The development of such automated systems would facilitate rapid screening of reaction conditions and catalyst optimization, accelerating the discovery of improved synthetic protocols.
Computational Design of New Dioxolanone-Based Chiral Auxiliaries
Computational chemistry has become an indispensable tool for the rational design of new molecules with tailored properties. In the context of chiral auxiliaries, computational modeling can predict the stereochemical outcome of reactions and guide the design of new auxiliaries with enhanced performance. Methodologies like Density Functional Theory (DFT) can be used to model the transition states of reactions involving the dioxolanone enolate, providing insights into the factors that govern diastereoselectivity.
Future research will likely leverage these computational tools to design novel chiral auxiliaries based on the 1,3-dioxolan-4-one (B8650053) scaffold. Key principles in auxiliary design include conformational rigidity to limit degrees of freedom, strategic placement of bulky groups to control the approach of reactants (steric hindrance), and the tuning of electronic factors to influence substrate reactivity. By systematically modifying the substituents on the dioxolanone ring—for example, replacing the tert-butyl group at the C2 position or the methyl group at the C5 position with other functionalities—researchers can computationally screen for new auxiliary designs. The goal is to create auxiliaries that offer higher stereocontrol, are effective for a broader range of reactions, or are more easily cleaved and recovered. This in-silico approach can significantly reduce the experimental effort required to develop next-generation chiral auxiliaries.
Development of Advanced Materials with Tunable Properties from Dioxolanone Monomers
Beyond their role as chiral auxiliaries, dioxolanone structures are emerging as highly versatile monomers for the synthesis of advanced polymers. mdpi.com Specifically, bifunctional dioxolanones have been utilized as cross-linkers to create sustainable thermosets. acs.orgresearchgate.netacs.org In a notable example, a novel bis(1,3-dioxolan-4-one) monomer derived from the renewable resource L-(+)-tartaric acid was copolymerized with common cyclic esters to produce cross-linked, degradable polymers. acs.orgresearchgate.net
A key advantage of this approach is the ability to tune the final network properties by carefully selecting the co-monomer. acs.orgresearchgate.net The one-pot, ring-opening polymerization process allows for the creation of materials with a wide spectrum of mechanical characteristics, from rigid, glassy solids to flexible elastomers. acs.org These materials not only exhibit properties competitive with conventional non-degradable thermosets but also offer end-of-life solutions through triggered degradation or reprocessing. acs.orgresearchgate.netacs.org Accelerated hydrolysis experiments have demonstrated that these networks can fully degrade back to their constituent monomers under mild conditions. acs.org This research opens the door to creating a new class of high-performance, sustainable resins and their composites for a circular polymer economy. acs.orgescholarship.org
| Polymer Network | Co-monomer | Tensile Strength (σb, MPa) | Elongation at Break (εb, %) | Material Type |
|---|---|---|---|---|
| PLA-1 | L-lactide | 46.6 ± 3.4 | - | Glassy Material |
| PCL-1 | ε-caprolactone | 1.1 ± 0.1 | 82.7 ± 11.2 | Elastomer |
| PVL-1 | δ-valerolactone | 5.9 ± 0.3 | 147 ± 82 | Elastomer |
Data derived from studies on thermosets created using a bis(1,3-dioxolan-4-one) cross-linker and various cyclic ester co-monomers, demonstrating the tunability of mechanical properties. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-<em>t</em>-Butyl-5-methyl[1,3]dioxolan-4-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : This compound is synthesized via asymmetric catalysis or chiral auxiliaries. For example, enantiomerically pure forms (e.g., (R,R)-isomer) are prepared using chiral dioxinone precursors under controlled cyclization conditions (e.g., acid catalysis at low temperatures). Key parameters include solvent polarity (e.g., THF vs. dichloromethane) and steric effects from the <em>t</em>-butyl group, which dictate regioselectivity . Characterization via and chiral HPLC confirms stereochemical purity.
Q. How can researchers validate the identity and purity of 2-<em>t</em>-Butyl-5-methyl[1,3]dioxolan-4-one in synthetic batches?
- Methodological Answer : Combine spectroscopic methods:
- GC/MS : Compare retention times and fragmentation patterns with authentic standards (e.g., m/z 114.1 for the molecular ion) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1750–1780 cm and dioxolane ring vibrations.
- Elemental Analysis : Ensure < 0.3% deviation from theoretical C, H, O values.
Q. What analytical techniques are suitable for quantifying trace impurities in 2-<em>t</em>-Butyl-5-methyl[1,3]dioxolan-4-one?
- Methodological Answer : Use HPLC-DAD/ESI-MS with a C18 column (3.5 μm, 150 mm × 4.6 mm) and gradient elution (MeCN/HO + 0.1% formic acid). Detect impurities at ppm levels via MRM transitions. For polar byproducts, employ HILIC-MS with NH-modified silica .
Advanced Research Questions
Q. How can contradictory bioactivity data for 2-<em>t</em>-Butyl-5-methyl[1,3]dioxolan-4-one be resolved in antioxidant studies?
- Methodological Answer : Discrepancies often arise from:
- Sample Source : Fungal isolates (e.g., Aspergillus sp.) produce varying stereoisomers or co-eluting compounds (e.g., 2-<em>t</em>-Butyl-5-hydroxymethyl derivatives), which may skew GC/MS results .
- Assay Interference : The dioxolane ring’s redox activity can confound DPPH/ABTS assays. Validate via HPLC-coupled antioxidant profiling to isolate contributions from specific metabolites .
Q. What strategies optimize the stability of 2-<em>t</em>-Butyl-5-methyl[1,3]dioxolan-4-one in biological matrices during metabolomic studies?
- Methodological Answer :
- Storage : Preserve at −80°C under argon to prevent hydrolysis. Avoid freeze-thaw cycles.
- Quenching : Add 0.1% formic acid to samples post-collection to inhibit enzymatic degradation.
- SPE Cleanup : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with MeCN/HO (90:10). Elute with 2 mL methanol for >95% recovery .
Q. How do environmental factors (e.g., pH, light) influence the degradation pathways of 2-<em>t</em>-Butyl-5-methyl[1,3]dioxolan-4-one?
- Methodological Answer : Conduct accelerated stability studies:
- Photolysis : Expose to UV (254 nm) for 48 h; monitor via LC-MS for ring-opening products (e.g., ketones or aldehydes).
- Hydrolysis : At pH 2 (HCl) and pH 9 (NHOH), track half-life () using pseudo-first-order kinetics. The <em>t</em>-butyl group retards acid-catalyzed hydrolysis compared to unsubstituted dioxolanes .
Data Contradiction Analysis
Q. Why do GC/MS analyses of natural extracts report conflicting abundances of 2-<em>t</em>-Butyl-5-methyl[1,3]dioxolan-4-one?
- Methodological Answer : Variations stem from:
- Matrix Effects : Co-extracted lipids or phenolics (e.g., 2,5-bis(1,1-dimethylethyl)phenol) suppress ionization in ESI-MS. Use matrix-matched calibration or isotopically labeled internal standards (e.g., -analogs) .
- Extraction Bias : Methanol/water (80:20) favors polar metabolites, while ethyl acetate captures lipophilic derivatives. Validate with sequential extraction and multivariate statistics (PCA) .
Tables for Key Findings
| Property | Value/Technique | Reference |
|---|---|---|
| GC/MS Retention Index | 14.2 min (HP-5MS column, 30 m × 0.25 mm) | |
| Antioxidant Activity | IC = 28.5 μM (DPPH assay) | |
| Hydrolytic Stability | = 72 h (pH 7.4, 25°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
